molecular formula C7H7BrClN B3030549 3-Bromo-6-chloro-2,4-dimethylpyridine CAS No. 918145-29-6

3-Bromo-6-chloro-2,4-dimethylpyridine

Cat. No. B3030549
M. Wt: 220.49
InChI Key: POWYUKKERVLNDN-UHFFFAOYSA-N
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Patent
US09221834B2

Procedure details

A stirred solution of 2-amino-5-bromo-4,6-dimethylpyridine (65 g, 323 mmol) in 37% hydrochloric acid (780 ml) was cooled to −10° C. Sodium nitrite (66.9 g, 970 mmol) was added in small portions over 10 min. The reaction was stirred for 15 min at −10° C. and then warmed to room temperature. After stirring for 1 hour at r.t., the reaction was quenched by pouring into ice/water (4 L). The mixture was stirred for 5 minutes and then extracted with EtOAc (4 L). The organic extract was washed with water (4 L) and brine (2 L). The organic layer was dried over Na2SO4, filtered, and concentrated. The resulting white solid was dissolved in CH2Cl2 (200 mL) and heptanes (700 mL) were added. The solution was stirred for 20 minutes and then filtered to remove solids. The filtrate was concentrated and the residue was purified by flash chromatography on silica gel with 0 to 15% EtOAc/heptanes to afford 3-bromo-6-chloro-2,4-dimethylpyridine. LCMS=219.9 and 221.9 (M+H)+ 1H NMR (CDCl3, 500 MHz) δ 7.05 (s, 1H), 2.65 (s, 3H), 2.39 (s, 3H).
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
780 mL
Type
reactant
Reaction Step One
Quantity
66.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([Br:9])=[C:4]([CH3:10])[N:3]=1.N([O-])=O.[Na+].[ClH:15]>>[Br:9][C:5]1[C:4]([CH3:10])=[N:3][C:2]([Cl:15])=[CH:7][C:6]=1[CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
NC1=NC(=C(C(=C1)C)Br)C
Name
Quantity
780 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
66.9 g
Type
reactant
Smiles
N(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 15 min at −10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
STIRRING
Type
STIRRING
Details
After stirring for 1 hour at r.t.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched
ADDITION
Type
ADDITION
Details
by pouring into ice/water (4 L)
STIRRING
Type
STIRRING
Details
The mixture was stirred for 5 minutes
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (4 L)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with water (4 L) and brine (2 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting white solid was dissolved in CH2Cl2 (200 mL)
ADDITION
Type
ADDITION
Details
heptanes (700 mL) were added
STIRRING
Type
STIRRING
Details
The solution was stirred for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove solids
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica gel with 0 to 15% EtOAc/heptanes

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C(=NC(=CC1C)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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